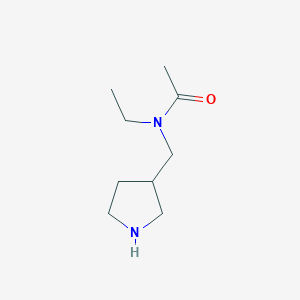

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide

Description

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide is a secondary amine characterized by a pyrrolidin-3-ylmethyl group linked to an ethyl-substituted acetamide backbone. Its IUPAC name is N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide, with synonyms including MFCD21096363 and the MDL number N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide .

Properties

IUPAC Name |

N-ethyl-N-(pyrrolidin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-4-5-10-6-9/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVRUPDFALPPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with ethyl bromoacetate under basic conditions to form N-ethylpyrrolidine-3-ylmethyl acetate. This intermediate is then subjected to amidation with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Muscarinic Receptor Antagonism

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide is identified as a muscarinic receptor antagonist, which means it can inhibit the action of acetylcholine at muscarinic receptors. These receptors are involved in numerous physiological processes, including:

- Respiratory Disorders : The compound has potential applications in treating conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD) by relaxing airway smooth muscles.

- Urinary Disorders : It may be beneficial in managing urinary incontinence and lower urinary tract symptoms (LUTS) by inhibiting involuntary bladder contractions.

- Gastrointestinal Disorders : The compound could be useful in treating irritable bowel syndrome and gastrointestinal hyperkinesis due to its ability to modulate gut motility.

The effectiveness of this compound as a muscarinic antagonist has been supported by studies demonstrating its high affinity for M2 and M3 receptor subtypes, essential for developing therapeutic agents targeting these pathways .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, typically starting from simpler pyrrolidine derivatives. The synthetic routes may include:

- Acetylation : The introduction of an acetamide group to the pyrrolidine structure.

- Cross-Coupling Reactions : Utilizing methods like Suzuki cross-coupling to incorporate various substituents that enhance biological activity.

These synthetic methodologies are crucial for producing the compound in sufficient quantities for research and potential clinical applications .

Efficacy in Clinical Models

Research has shown that compounds similar to this compound exhibit significant pharmacological activity. For instance, studies involving receptor binding assays have indicated that derivatives of this compound can achieve low nanomolar binding affinities at muscarinic receptors, highlighting their potential as effective therapeutic agents .

Comparative Studies

In comparative studies with other known muscarinic antagonists, this compound has been found to possess favorable pharmacokinetic properties, including stability and bioavailability in vivo. This makes it a candidate for further development into clinically relevant medications .

Summary of Findings

| Application Area | Potential Uses | Evidence Level |

|---|---|---|

| Respiratory Disorders | Treatment for asthma, COPD | High |

| Urinary Disorders | Management of urinary incontinence | Moderate |

| Gastrointestinal Disorders | Treatment for IBS and gastrointestinal issues | Moderate |

Mechanism of Action

The mechanism of action of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring allows the compound to fit into the binding pockets of these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Selectivity : EMPA’s OX2 antagonism highlights the importance of sulfonamide and aromatic groups in receptor interaction, which are absent in this compound. Mutagenesis studies show residues like Trp45.54 and His7.39 are critical for binding, suggesting that modifications to the pyrrolidine or acetamide groups could modulate selectivity .

- Functional Group Impact : The chloro-acetyl variant’s increased reactivity may render it unsuitable for in vivo applications compared to the more stable parent compound .

Biological Activity

N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide (also referred to as N-Ethyl-pyrrolidine acetamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring which is known for its role in various biological functions. The molecular formula is , with a molecular weight of approximately 168.24 g/mol. The presence of the ethyl group and the acetamide moiety contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. By inhibiting COX, it may reduce the production of pro-inflammatory mediators.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. For instance, it may influence G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits antitumor properties. In vitro assays showed significant inhibition of cell proliferation in various cancer cell lines, including breast cancer and colon cancer models:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | 55% reduction in viability |

| HCT116 (Colon) | 2.30 | Inhibition of growth |

These results indicate its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through its effects on cytokine production and COX inhibition. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Case Studies

- Breast Cancer Treatment : A study involving the administration of this compound in mice with xenografted MDA-MB-231 tumors showed promising results. The compound reduced tumor size significantly compared to controls, indicating its potential as an effective treatment option .

- Inflammation Models : In animal models of induced inflammation, treatment with the compound resulted in decreased swelling and pain responses, supporting its use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.